molecular formula C9H7ClF3NO3S B1465666 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride CAS No. 1183313-28-1

4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride

Cat. No.: B1465666
CAS No.: 1183313-28-1
M. Wt: 301.67 g/mol
InChI Key: STTBRQZJPZUSAF-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride is a chemical compound with the molecular formula C9H7ClF3NO3S and a molecular weight of 301.67 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroacetamide in the presence of a base . The reaction conditions typically involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoroacetyl group also plays a role in stabilizing the intermediate products and enhancing the reactivity of the compound .

Comparison with Similar Compounds

Similar compounds to 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride include:

The uniqueness of this compound lies in its combination of the trifluoroacetyl and sulfonyl chloride groups, which provide distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTBRQZJPZUSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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